Cas no 1805387-67-0 (Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate)

Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate
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- Inchi: 1S/C11H11Br2F2NO2/c1-2-18-9(17)4-7-10(11(14)15)6(5-12)3-8(13)16-7/h3,11H,2,4-5H2,1H3
- InChI Key: ATHIFOIPNKSSJQ-UHFFFAOYSA-N
- SMILES: BrCC1C=C(N=C(CC(=O)OCC)C=1C(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 282
- XLogP3: 3.2
- Topological Polar Surface Area: 39.2
Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029053410-1g |
Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate |
1805387-67-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate
Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate: A Comprehensive Overview
Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate, with CAS No. 1805387-67-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with bromine, difluoromethyl, and ethyl acetate groups. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.
Recent studies have highlighted the potential of Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The bromine substituents in the molecule are particularly valuable due to their ability to participate in nucleophilic aromatic substitution reactions, which are crucial for creating cross-linked polymer networks.
In addition to its applications in materials science, Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate has shown promise in the field of medicinal chemistry. Its difluoromethyl group contributes to the molecule's electronic properties, making it an attractive candidate for drug design. Recent findings suggest that this compound could serve as a lead structure for developing new pharmaceutical agents targeting specific biological pathways.
The synthesis of Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the bromination of a pyridine derivative, followed by the introduction of the difluoromethyl and ethyl acetate groups through carefully controlled reactions. This process requires precise stoichiometric control and optimization to ensure high yields and purity.
From an environmental perspective, the compound's stability and biodegradability have been evaluated in recent studies. These investigations have revealed that Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its large-scale production and use.
In conclusion, Ethyl 6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate (CAS No. 1805387-67-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in organic synthesis, materials science, and medicinal chemistry. As ongoing research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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